Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O4 . It is produced by PharmaBlock Sciences, Inc .
Synthesis Analysis
There are several methods to synthesize Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method uses potassium carbonate in acetone under an inert atmosphere and reflux . A third method involves the use of ethanol and potassium carbonate for 6 hours under reflux .Molecular Structure Analysis
The molecular structure of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is complex, with a molecular weight of 290.32 . The compound includes a tetrahydropyran ring attached to an indazole ring, which is further connected to a carboxylate group .Wissenschaftliche Forschungsanwendungen
- Anticancer Properties : Researchers investigate the potential of this compound as an anticancer agent. Its unique structure may interact with cellular pathways, inhibiting tumor growth or metastasis .
- Cannabinoid Receptor Modulation : Given its indazole moiety, this compound might interact with cannabinoid receptors. Researchers investigate its binding affinity and potential effects on the endocannabinoid system .
- Enzyme Inhibitors : Researchers study its ability to inhibit specific enzymes. Understanding its interactions with enzymes can lead to novel drug targets or therapeutic strategies .
- Metabolic Stability : Investigating its metabolic fate in vivo helps predict its pharmacokinetics. Researchers analyze its stability, metabolites, and potential drug interactions .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Chemical Biology and Enzyme Inhibition
Pharmacokinetics and Metabolism Studies
Eigenschaften
IUPAC Name |
ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORDQTLCWUKJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.